(5-Bromofuran-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
説明
(5-Bromofuran-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a hybrid heterocyclic compound featuring a brominated furan ring linked to a piperidine moiety via a ketone bridge. The furan ring is substituted with a bromine atom at the 5-position, while the piperidine ring contains a pyrazine-2-yloxy substituent at the 3-position.
特性
IUPAC Name |
(5-bromofuran-2-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3/c15-12-4-3-11(21-12)14(19)18-7-1-2-10(9-18)20-13-8-16-5-6-17-13/h3-6,8,10H,1-2,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWWMGPLZKKCNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(O2)Br)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the furan, piperidine, or ketone-linked substituents. Below is a detailed comparison with key analogs:
{3-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}(piperidin-1-yl)methanone (Compound F545-2254)
- Structural Differences : Replaces the pyrazin-2-yloxy group with a phenyl-1,2,4-oxadiazole moiety.
- Synthetic Route : Likely involves a multi-step protocol with Suzuki coupling or cyclization reactions, similar to methods in and for bromofuran synthesis .
- Stability : The oxadiazole ring may confer greater metabolic stability compared to the pyrazine-ether linkage in the target compound .
(5-Bromofuran-2-yl){rel-(1R,5S)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-8-azabicyclo[3.2.1]octan-8-yl}methanone (Compound S253-1028)
- Structural Differences : Incorporates a bicyclic 8-azabicyclo[3.2.1]octane system instead of piperidine, with a pyridinyl-oxadiazole substituent.
- The pyridine-oxadiazole group enhances polarity and water solubility.
- Biological Relevance : Such rigid structures are often employed in kinase inhibitors, as seen in for pyrazolo-pyrimidine derivatives .
(R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone
- Structural Differences : Substitutes the bromofuran with a difluorocyclobutyl group and replaces pyrazin-2-yloxy with an imidazo-pyrrolo-pyrazine system.
- Functional Impact : The difluorocyclobutyl group enhances metabolic stability and bioavailability, while the fused heterocycle may improve binding to ATP pockets in kinases .
5-Benzoyl-2-(piperidin-1-yl)-1,3-thiazole (3a)
- Structural Differences : Uses a thiazole ring instead of furan and lacks the pyrazine-oxygen linkage.
Comparative Data Table
Key Research Findings
- Electrophilic Reactivity : The 5-bromofuran moiety in the target compound is critical for cross-coupling reactions, as demonstrated in for bromofuran synthesis via N-bromosuccinimide (NBS) .
- Solubility vs. Selectivity : Pyrazine-oxygen linkages (as in the target compound) generally improve aqueous solubility compared to oxadiazole-containing analogs, but may reduce membrane permeability .
- Synthetic Challenges : Piperidine functionalization at the 3-position (e.g., with pyrazin-2-yloxy groups) requires careful protection-deprotection strategies, as seen in for thiazole-piperidine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
